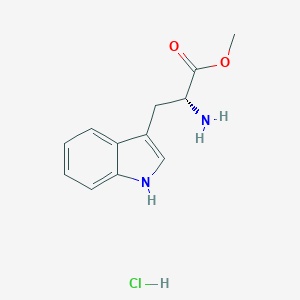

D-Tryptophan methyl ester hydrochloride

Descripción

Significance as a Chiral Building Block in Organic Synthesis

The paramount importance of D-tryptophan methyl ester hydrochloride in organic synthesis lies in its role as a chiral building block. The "chiral pool" is a collection of readily available, enantiomerically pure compounds from natural sources, and amino acids like D-tryptophan are prominent members. researchgate.net Utilizing these pre-existing stereocenters is a highly efficient strategy for the synthesis of complex chiral molecules, as it often circumvents the need for technically challenging asymmetric reactions.

One of the most notable applications of this compound is in the synthesis of the erectile dysfunction medication, Tadalafil (Cialis). The synthesis involves a key Pictet-Spengler reaction between this compound and piperonal (B3395001). researchgate.netgoogle.com This reaction's stereoselectivity can be influenced by the choice of solvent, with nitromethane (B149229) or acetonitrile (B52724) favoring the desired cis isomer with high diastereomeric excess. chemicalbook.com The chiral center from the starting material directly translates into the stereochemistry of the final drug molecule, highlighting the efficiency of this chiral pool approach. researchgate.netacgpubs.org

Beyond pharmaceuticals, this compound is a crucial starting material for the total synthesis of various complex natural products, particularly indole (B1671886) alkaloids. Marine environments are a rich source of structurally diverse and biologically active alkaloids, and chemists have utilized this chiral building block to construct them. For instance, it has been employed in the synthesis of marine indole alkaloids, where its indole nucleus and stereocenter are incorporated into the final complex structure. ki.se Its use has been documented in the synthetic routes towards barettin (B3061388) and rhopaladins A-D, among other marine natural products. ki.se

The versatility of this compound extends to the synthesis of non-natural amino acids and peptide-based molecules. nih.gov By modifying the indole ring or the amino acid backbone, researchers can create novel amino acid derivatives with unique properties for incorporation into peptides or for use as standalone bioactive compounds. nih.gov

Examples of Molecules Synthesized from this compound

| Compound | Classification | Significance | Reference(s) |

|---|---|---|---|

| Tadalafil (Cialis) | Pharmaceutical | Treatment of erectile dysfunction | researchgate.netgoogle.comacgpubs.org |

| Barettin | Marine Alkaloid | Antifouling agent | ki.se |

| Rhopaladins A-D | Marine Bis(indole) Alkaloids | Bioactive natural products | ki.se |

| Non-natural Tryptophan Variants | Synthetic Amino Acids | Research tools, potential therapeutics | nih.gov |

Historical Context of its Research Applications

The utility of amino acid esters, including tryptophan derivatives, in chemical synthesis has been recognized for many decades. Initially, their primary application was in the field of peptide chemistry. The esterification of the carboxylic acid group, as seen in this compound, is a fundamental protecting group strategy in peptide synthesis. masterorganicchemistry.com This protection prevents the carboxyl group from participating in unwanted side reactions during the formation of the amide (peptide) bond. Early methods of peptide synthesis, both in solution and on solid-phase, relied on such derivatives to control the sequence of amino acid coupling. masterorganicchemistry.comrsc.org

As the field of organic synthesis matured, the focus expanded from the linear assembly of peptides to the use of amino acids as chiral templates for the synthesis of other classes of molecules. The inherent chirality of this compound began to be exploited in asymmetric synthesis. The development of reactions like the Pictet-Spengler cyclization showcased its potential to create complex heterocyclic scaffolds with high stereochemical control. researchgate.net

In more recent times, the application of this compound has continued to evolve. It is used in the synthesis of isotopically labeled compounds for metabolic studies and as a precursor for fluorescent tryptophan analogues used as probes in biochemical and biophysical research. nih.govnih.gov The journey of this compound from a simple protected amino acid in peptide synthesis to a versatile chiral building block for complex natural products and pharmaceuticals underscores its enduring importance in the scientific community.

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFNGGQRDXFYMM-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466232 | |

| Record name | D-Tryptophan methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14907-27-8 | |

| Record name | D-Tryptophan, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14907-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014907278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Tryptophan methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthesis Routes for D-Tryptophan Methyl Ester Hydrochloride

The preparation of this compound can be achieved through several advanced synthetic pathways, with a primary focus on esterification and the preservation of optical integrity.

Esterification Reactions and Optimization Strategies

The direct esterification of D-tryptophan is a common and effective method for synthesizing its methyl ester hydrochloride. Various reagents and conditions have been optimized to enhance yield and purity. A facile and widely applicable method involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature. nih.gov This system efficiently converts a range of amino acids, including D-tryptophan, into their corresponding methyl ester hydrochlorides in good to excellent yields, offering mild reaction conditions and a straightforward workup. nih.gov

Alternative established methods include the use of protic acids like gaseous hydrochloric acid or sulfuric acid in methanol, and reagents such as thionyl chloride (SOCl₂). nih.govgoogle.com The thionyl chloride/methanol system, for instance, involves refluxing the amino acid with methanol and SOCl₂ for several hours. google.com

A more recent optimization strategy involves a two-step process where D-tryptophan is first converted to D-tryptophan hydrochloride using hydrogen chloride gas in a suitable solvent like dichloroethane with an organic amine catalyst. Subsequently, esterification is carried out with methanol at reflux temperature, with the continuous removal of water via azeotropic distillation to drive the reaction to completion. This method has been reported to achieve near-quantitative yields. google.com

Another innovative route involves reacting D-tryptophan with a methyl sulfonate, such as methyl tosylate or methyl mesylate, in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.comgoogle.com The resulting D-tryptophan methyl ester sulfonate is then dissolved in water, and the pH is adjusted to be alkaline, converting it to the free D-tryptophan methyl ester. After extraction with an organic solvent, dry hydrogen chloride gas is introduced to precipitate the final this compound product. chemicalbook.comgoogle.com

Table 1: Comparison of Selected Esterification Methods for Tryptophan Methyl Ester Hydrochloride

| Reagent/Method | Key Conditions | Reported Yield | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) / Methanol | Reflux at 60-70°C for 7 hours | Not specified | google.com |

| HCl gas / Methanol / Dichloroethane | Initial reaction at room temp, then azeotropic reflux | 93.6% - 99.8% | google.com |

| Methyl Mesylate, then HCl gas | Reaction at 60°C, followed by workup and treatment with HCl | 81.7% | google.com |

| Methyl Tosylate, then HCl gas | Reaction at 60°C, followed by workup and treatment with HCl | 88.3% | google.com |

| Trimethylchlorosilane (TMSCl) / Methanol | Room temperature reaction | Good to excellent | nih.gov |

Methods for Achieving High Optical Purity in Synthesis

Maintaining the stereochemical integrity of the chiral center is paramount during the synthesis of this compound. The selection of a synthetic route that minimizes racemization and avoids harsh conditions is critical.

A method specifically designed to produce high optical purity involves the reaction of D-tryptophan with a sulfoacid lower alcohol ester. google.com This process is reported to be stable during production, effectively avoiding the decomposition of tryptophan and other side reactions that could compromise optical purity. By carefully controlling the reaction conditions—from the initial esterification to the final precipitation with hydrogen chloride—optical purities exceeding 99.5% (as measured by HPLC) have been achieved. google.com For example, using methyl mesylate followed by extraction with n-butyl acetate (B1210297) and final precipitation with HCl gas yielded this compound with an optical purity of 99.62%. google.com A similar procedure using ethyl acetate as the extraction solvent resulted in an optical purity of 99.64%. google.com

Another powerful technique for ensuring high enantiomeric purity is the crystallization-induced asymmetric transformation (CIAT). ut.ac.ir This method is particularly useful for resolving racemic mixtures. In this process, a racemic amino acid ester is treated with a chiral resolving agent, such as (2R,3R)-tartaric acid, in the presence of a catalyst (e.g., an aldehyde like 5-nitrosalicylaldehyde) that facilitates in-situ racemization of the undesired enantiomer in solution. This allows the desired enantiomer to selectively crystallize as a diastereomeric salt, effectively transforming the entire mixture into a single, highly enriched enantiomer with high yield and optical purity. ut.ac.ir

Stereoselective Reactions Involving this compound

This compound is a key precursor in a variety of stereoselective reactions, most notably the Pictet-Spengler reaction, to construct complex heterocyclic scaffolds.

Pictet-Spengler Reactions and Stereocontrol Mechanisms

The Pictet-Spengler reaction is a condensation and subsequent ring-closing cyclization between a β-arylethylamine, such as D-tryptophan methyl ester, and an aldehyde or ketone under acidic conditions. researchgate.net This reaction is fundamental for the synthesis of β-carbolines, a core structure in many natural alkaloids and synthetic pharmaceuticals. nih.gov

The reaction of this compound with piperonal (B3395001) is a well-studied example, serving as a key step in the efficient synthesis of the pharmaceutical agent Tadalafil (Cialis). researchgate.netnih.gov The stereochemical outcome of this reaction is highly dependent on the reaction conditions, particularly the solvent and the acid catalyst used. researchgate.netcapes.gov.br This dependency arises from the differing solubilities of the diastereomeric (cis and trans) β-carboline products. chemicalbook.comresearchgate.net By selecting an appropriate solvent, one diastereomer can be induced to precipitate from the reaction mixture, thereby shifting the equilibrium and leading to high stereoselectivity. researchgate.net

For instance, when the reaction between this compound and piperonal is conducted in nitromethane (B149229) or acetonitrile (B52724), a high degree of stereoselectivity is achieved, affording the cis-isomer with a cis/trans ratio of 99:1. chemicalbook.comresearchgate.net In contrast, conducting the acid-catalyzed reaction in acetic acid with benzoic acid as the catalyst yields a lower, yet still selective, cis/trans ratio of 92:8. researchgate.netcapes.gov.br The stereocontrol is governed by a balance between kinetic and thermodynamic factors, where the formation of an initial iminium ion is followed by cyclization. nih.gov The stability and solubility of the resulting diastereomeric products in the chosen solvent system ultimately dictate the final product ratio. researchgate.net

Table 2: Solvent and Catalyst Effects on Stereoselectivity in the Pictet-Spengler Reaction of this compound and Piperonal

| Solvent | Catalyst | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|

| Nitromethane | (from hydrochloride salt) | 99:1 | chemicalbook.comresearchgate.net |

| Acetonitrile | (from hydrochloride salt) | 99:1 | researchgate.net |

| Acetic Acid | Benzoic Acid | 92:8 | researchgate.netcapes.gov.br |

Other Asymmetric Transformations and Enantioselective Syntheses

Beyond the Pictet-Spengler reaction, D-Tryptophan methyl ester and its derivatives are employed in other asymmetric transformations. The Schöllkopf chiral auxiliary method has been utilized for the stereoselective synthesis of novel tryptophan analogues. acs.orgnih.gov This strategy involves the regioselective lithiation of a chiral bis-lactim ether derived from valine and glycine, followed by reaction with an electrophile derived from the indole (B1671886) portion. This process creates the new α-carbon stereocenter with high diastereoselectivity. Subsequent mild acid hydrolysis releases the α-substituted amino acid methyl ester. nih.gov

The asymmetric Strecker reaction represents another approach to synthesizing highly substituted tryptophan derivatives. This method can involve the ring-opening of epoxides with an indole nucleophile, followed by the Strecker reaction to asymmetrically install the α-amino acid functionality, providing a route to complex, methylated tryptophan structures. nih.gov

Derivatization Strategies for this compound

This compound serves as a platform for a wide range of derivatization strategies, enabling the synthesis of diverse and functionalized molecules. These modifications can target the amino group, the carboxylic acid (or its ester), or the indole ring.

The amino group is commonly protected or acylated. For example, N-acetylation is used to generate derivatives that mimic the behavior of tryptophan residues within a peptide chain, which is useful for studying photophysical properties. acs.orgnih.gov Protection of the amino group with functionalities like the tert-butoxycarbonyl (Boc) group is a standard procedure in peptide synthesis and allows for selective reactions at other parts of the molecule. orgsyn.org

The indole ring itself is a prime site for functionalization. Direct C7-borylation of N-Boc-L-tryptophan methyl ester has been demonstrated, showcasing a method for regioselective derivatization of the indole nucleus. orgsyn.org This introduces a versatile boronic ester handle that can be used for subsequent cross-coupling reactions to build more complex molecular architectures.

Furthermore, the entire D-tryptophan methyl ester scaffold can be transformed into more complex heterocyclic systems. As discussed, the Pictet-Spengler reaction is a powerful derivatization that converts the tryptamine (B22526) backbone into a β-carboline structure. nih.gov These derivatization strategies underscore the compound's role as a versatile intermediate in medicinal chemistry and the synthesis of bioactive compounds. lookchem.com

Synthesis of Tryptophan Derivatives for Research Applications

This compound serves as a crucial starting material in the synthesis of a variety of tryptophan derivatives for research purposes. Its readily available nature and versatile reactivity make it an ideal building block for introducing modifications to the tryptophan scaffold, enabling the exploration of structure-activity relationships and the development of novel bioactive molecules. Researchers have utilized this compound in the synthesis of isotopically labeled derivatives for mechanistic studies, as well as in the creation of more complex analogs with potential applications in medicinal chemistry and chemical biology.

One significant application is in the preparation of isotopically labeled tryptophan derivatives, which are invaluable tools for tracking metabolic pathways and studying reaction mechanisms. For instance, a method for the synthesis of enantiomerically pure α-[¹⁴C]methyl-L-tryptophan has been developed, which involves the enzymatic resolution of the corresponding D,L-methyl ester. nih.govresearchgate.net This process highlights the utility of the methyl ester in facilitating stereoselective transformations. Similarly, derivatives of L-tryptophan methylated in the indole moiety and labeled with deuterium (B1214612) and tritium (B154650) have been synthesized enzymatically, using the appropriate methylated indole and S-methyl-L-cysteine, catalyzed by tryptophanase. nih.gov

Furthermore, this compound is a key intermediate in the synthesis of structurally diverse tryptophan derivatives. For example, novel tryptophan derivatives containing azepine and acylhydrazone moieties have been synthesized, starting from L-tryptophan which is first converted to its methyl ester. mdpi.com This multi-step synthesis involves esterification, sulfonylation, nucleophilic substitution, and cyclization to yield complex heterocyclic systems with potential pesticidal activities. mdpi.com The synthesis of tryptophan analogs with useful photophysical properties has also been achieved through a stereoselective strategy employing the Schöllkopf chiral reagent, starting from a protected tryptophan methyl ester. acs.org These examples underscore the importance of the methyl ester in enabling the construction of a wide array of tryptophan-based molecules for scientific investigation.

Table 1: Examples of Tryptophan Derivative Synthesis from Tryptophan Methyl Ester

| Starting Material | Key Reagents/Process | Product | Research Application | Reference |

| L-Tryptophan methyl ester Schiff base | Lithium enolate, ¹⁴C-labeled methyl source, 1N HCl, α-chymotrypsin | α-[¹⁴C]methyl-L-tryptophan | Mechanistic studies, metabolic tracking | nih.govresearchgate.net |

| Methylated indoles, S-methyl-L-cysteine | Tryptophanase | Methylated and isotopically labeled L-tryptophan derivatives | Kinetic studies | nih.gov |

| L-Tryptophan | SOCl₂, Methanol (for esterification), then multi-step synthesis | Tryptophan derivatives with azepine and acylhydrazone moieties | Development of novel pesticides | mdpi.com |

| Protected Tryptophan methyl ester | Schöllkopf chiral reagent | Tryptophan analogs with enhanced fluorescence | Probes for protein structure and function | acs.org |

Formation of Complex Molecular Architectures

This compound is a pivotal precursor in the construction of complex molecular architectures, most notably through the Pictet-Spengler reaction. nih.govchemeurope.comwikipedia.org This powerful acid-catalyzed reaction involves the condensation of a β-arylethylamine, such as the tryptophan derivative, with an aldehyde or ketone, followed by cyclization to form a tetrahydro-β-carboline ring system. nih.govchemeurope.com This core structure is prevalent in a wide range of natural products and pharmaceutically active compounds. nih.gov The stereochemistry of the starting this compound plays a crucial role in directing the stereochemical outcome of the reaction, allowing for the synthesis of enantiomerically enriched complex molecules. chemeurope.com

A prominent example of the application of this compound in complex molecule synthesis is the efficient and highly stereoselective synthesis of Tadalafil (Cialis™). nih.govresearchgate.netchemicalbook.com In this synthesis, this compound undergoes a Pictet-Spengler reaction with piperonal. researchgate.netchemicalbook.com The stereoselectivity of this reaction has been extensively studied and is found to be highly dependent on the solvent used. researchgate.netchemicalbook.com The best stereoselectivity, with a cis/trans ratio of 99:1, was achieved using nitromethane or acetonitrile as the solvent. researchgate.netchemicalbook.com This high degree of stereocontrol is attributed to the difference in solubility between the cis and trans diastereomeric products in the reaction medium. researchgate.netchemicalbook.com This synthesis showcases the utility of this compound in constructing complex, multi-cyclic, and stereochemically defined pharmaceutical agents. nih.govresearchgate.net

The versatility of the Pictet-Spengler reaction with this compound extends to the synthesis of various other complex indole alkaloids and their analogs. By varying the aldehyde or ketone reactant, a diverse library of tetrahydro-β-carboline derivatives can be accessed. The reaction of enantiopure tryptophan esters generally leads to the formation of a new chiral center at the C-1 position of the tetrahydro-β-carboline ring, with the stereochemical outcome (cis or trans to the C-3 carboxyl group) being influenced by the reaction conditions. chemeurope.comwikipedia.org Kinetically controlled conditions, such as lower temperatures, typically favor the formation of the cis product. chemeurope.comwikipedia.org This methodology provides a powerful tool for the asymmetric synthesis of complex natural products and biologically active molecules. mdpi.com

Table 2: Stereoselective Pictet-Spengler Reaction of this compound with Piperonal

| Solvent | Catalyst | Stereoselectivity (cis:trans) | Overall Yield of Tadalafil | Reference |

| Acetic Acid | Benzoic Acid | 92:8 | Not specified | researchgate.net |

| Nitromethane | (Implied acid catalysis from hydrochloride salt) | 99:1 | 82% (3 steps) | nih.govresearchgate.netchemicalbook.com |

| Acetonitrile | (Implied acid catalysis from hydrochloride salt) | 99:1 | Not specified | researchgate.netchemicalbook.com |

Applications in Advanced Organic Synthesis

Precursor in the Synthesis of Bioactive Alkaloids and Natural Products

The intrinsic structure of D-tryptophan methyl ester hydrochloride makes it an ideal precursor for the asymmetric synthesis of indole (B1671886) alkaloids and other complex natural products. Its utility is most prominently showcased in reactions that build upon its existing stereocenter to induce chirality in newly formed structures.

Synthesis of Tetrahydro-β-carboline Scaffolds

A primary application of this compound is in the synthesis of the tetrahydro-β-carboline (THβC) core structure. This heterocyclic motif is present in numerous bioactive natural products and synthetic compounds with a broad spectrum of pharmacological activities. The most effective method for constructing this scaffold is the Pictet-Spengler reaction.

This reaction involves the condensation of this compound with an aldehyde or ketone under acidic conditions, followed by an intramolecular electrophilic cyclization. The stereochemical outcome of the reaction, yielding either cis- or trans-diastereomers of the 1,3-disubstituted tetrahydro-β-carboline, is highly dependent on the reaction conditions. Researchers have extensively studied the influence of solvents and catalysts on this stereoselectivity. For instance, in the reaction with piperonal (B3395001), using solvents like nitromethane (B149229) or acetonitrile (B52724) can lead to a high stereoselectivity, achieving a cis/trans ratio of up to 99:1. core.ac.uk This control is attributed to the differing solubilities of the diastereomeric hydrochloride salt products, which allows for a crystallization-induced asymmetric transformation that favors the less soluble cis-isomer. masterorganicchemistry.com

The ability to selectively generate specific stereoisomers of the tetrahydro-β-carboline scaffold is critical, as the biological activity of the final product is often dependent on its precise three-dimensional structure.

Total Synthesis of Specific Natural Products (e.g., (+)-Arborisidine)

The utility of this compound as a chiral building block is exemplified in the total synthesis of complex natural products. A notable example is the first asymmetric total synthesis of (+)-arborisidine, a caged Kopsia indole alkaloid. researchgate.netfengchengroup.com This natural product features a highly substituted cyclohexanone core with two quaternary carbon centers.

The synthesis commences with this compound as the source of chirality. nih.gov The key initial step is a Pictet-Spengler reaction with 2,3-butanedione to establish the core structure and set the absolute stereochemistry. nih.govoup.com This strategic use of a readily available chiral precursor circumvents the challenges associated with creating the aza-quaternary center in an optically active form through other methods. researchgate.netfengchengroup.com The synthesis proceeds through several subsequent steps, including a gold-catalyzed 6-endo-dig cyclization to form the central carbocycle, ultimately yielding the complex architecture of (+)-arborisidine. nih.gov

| Synthesis Step | Reactants | Key Transformation | Reference |

| Initial Cyclization | This compound, 2,3-butanedione | Pictet-Spengler reaction to form the initial heterocyclic core. | nih.govoup.com |

| Core Formation | Enyne Intermediate | Gold(I)-catalyzed 6-endo-dig cyclization to furnish the central six-membered ring. | nih.gov |

| Final Assembly | Advanced Intermediates | Stepwise functionalization including bromination, methoxycarbonylation, reduction, and lactamization. | nih.gov |

Intermediate in Pharmaceutical Intermediate Synthesis Research

This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably for drugs targeting erectile dysfunction. nih.govnbinno.com Its role is central to creating the chiral core of these complex molecules.

Synthesis of Tadalafil (Cialis) and Analogues

The most prominent industrial application of this compound is as a starting material for the synthesis of Tadalafil (Cialis), a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The synthesis hinges on a highly stereoselective Pictet-Spengler reaction between this compound and piperonal (also known as heliotropin). masterorganicchemistry.com

This condensation and cyclization sequence produces a chiral tetrahydro-β-carboline intermediate. The reaction conditions are optimized to favor the formation of the desired (1R,3R)-cis-isomer, which is crucial for the biological activity of the final drug. Subsequent chemical transformations, including N-acylation with chloroacetyl chloride followed by cyclization with methylamine, convert this intermediate into the final Tadalafil molecule. Research has shown that the choice of solvent in the initial Pictet-Spengler reaction is critical for maximizing the yield and purity of the desired cis-isomer, with nitromethane and isopropanol being effective options. core.ac.uk

Furthermore, this compound is used to synthesize deuterated analogues of Tadalafil, which are valuable tools in metabolism and pharmacokinetic studies.

| Reaction | Starting Materials | Key Intermediate | Final Product | Reference |

| Pictet-Spengler Cyclization | This compound, Piperonal | (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester | Tadalafil | masterorganicchemistry.com |

| N-Acylation & Cyclization | Chiral Tetrahydro-β-carboline, Chloroacetyl chloride, Methylamine | N-acylated intermediate | Tadalafil |

Development of Other Pharmacologically Relevant Intermediates

Beyond Tadalafil, this compound serves as a versatile intermediate for creating a library of tryptophan derivatives and other pharmacologically relevant molecules. Its structure is a valuable scaffold for developing compounds aimed at modulating neurotransmitter activity, with potential applications in treating mood disorders, anxiety, and sleep-related conditions. Medicinal chemists utilize it as a starting point to explore novel chemical entities and synthetic pathways, facilitating the discovery of new therapeutic agents.

Role in Peptide Synthesis Research

In peptide synthesis, amino acid esters are commonly used to protect the C-terminal carboxylic acid group, preventing it from participating in the peptide bond formation reaction. This compound provides the tryptophan residue with its carboxyl group already protected in this manner.

However, for its direct use in standard peptide coupling protocols, such as solid-phase peptide synthesis (SPPS), the N-terminal amine must be free and is typically protected with an acid-labile group like Boc (tert-butoxycarbonyl) or a base-labile group like Fmoc (9-fluorenylmethoxycarbonyl). The hydrochloride salt form protects the amine from unwanted side reactions, but it must be neutralized to liberate the free amine before a different, suitable protecting group can be installed.

Therefore, the primary role of this compound in peptide synthesis research is that of a precursor. It is a convenient starting material for the preparation of N-α-protected D-tryptophan derivatives required for the stepwise assembly of peptide chains. For example, the free amine can be obtained by treatment with a base, followed by reaction with an agent like Boc-anhydride to yield Boc-D-Trp-OMe, a building block ready for use in solution-phase peptide synthesis. Its application allows for the incorporation of the unnatural D-tryptophan stereoisomer into peptide sequences, which is a common strategy to increase peptide stability against enzymatic degradation and to modulate biological activity.

Chiral Resolution Methodologies

The chirality of this compound makes it an effective agent for the separation of racemic mixtures, a critical process in the production of enantiomerically pure compounds, particularly pharmaceuticals.

A notable application of D-Tryptophan methyl ester is in the chiral resolution of racemic gossypol researchgate.net. Gossypol, a natural polyphenolic aldehyde, has been investigated for its potential therapeutic properties, and its biological activity is enantiomer-dependent. The resolution of racemic gossypol is therefore essential for studying the individual enantiomers.

The resolution process involves a two-step procedure. In the first step, racemic gossypol is reacted with D-tryptophan methyl ester to form diastereomeric adducts. Due to their different physical properties, these diastereomers can be separated from each other through methods like filtration or evaporation .

Mechanistic and Biochemical Research Applications

Enzymatic Transformations and Substrate Promiscuity Studies

The specific three-dimensional structure of D-tryptophan methyl ester hydrochloride makes it an excellent substrate for studying the principles of stereoselectivity in enzymatic reactions, including prenylation and hydrolysis.

Tryptophan Dimethylallyltransferases (Trp-DMATs) are a class of prenyltransferase enzymes that catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the indole (B1671886) ring of tryptophan. This is a key step in the biosynthesis of many complex natural products. These enzymes typically exhibit a high degree of substrate specificity, particularly concerning the stereochemistry of the amino acid.

Research into the substrate promiscuity of Trp-DMATs and related prenyltransferases has shown a significant preference for the natural L-tryptophan enantiomer. researchgate.netnih.gov Studies on various DMATS enzymes reveal that while they may accept a range of tryptophan derivatives, their activity on D-tryptophan is often significantly lower than on L-tryptophan. researchgate.net For example, the enzyme IptA demonstrates substantially less activity with D-tryptophan compared to the L-isomer. researchgate.net This stereopreference is a critical factor in the enzyme's biological role. Therefore, this compound would be expected to be a poor substrate for most Trp-DMATs and is useful in research to define the steric constraints of the enzyme's active site.

One of the most prominent applications of this compound is in studies of enzymatic kinetic resolution. Kinetic resolution is a technique used to separate a racemic mixture (an equal mixture of L- and D-enantiomers) by using a chiral catalyst, typically an enzyme, that reacts at a different rate with each enantiomer.

Enzymes such as α-chymotrypsin and various lipases are known to selectively catalyze the hydrolysis of the ester bond in amino acid esters. nih.gov These enzymes demonstrate a strong preference for the L-enantiomer. When a racemic mixture of tryptophan methyl ester is exposed to one of these enzymes, the L-tryptophan methyl ester is rapidly hydrolyzed to L-tryptophan, while the D-tryptophan methyl ester remains largely unreacted. nih.gov This difference in reaction rate allows for the separation of the unreacted D-ester from the hydrolyzed L-amino acid, providing an efficient method for obtaining enantiomerically pure D-tryptophan methyl ester. nih.gov This process is a cornerstone of chiral chemistry and is crucial for the synthesis of enantiopure compounds.

Table 2: Enzymes Used for Kinetic Resolution of Tryptophan Methyl Ester

| Enzyme Class | Specific Enzyme Example | Preferred Substrate | Reaction | Application |

|---|---|---|---|---|

| Protease | α-Chymotrypsin | L-Tryptophan methyl ester | Hydrolysis of the ester bond | Separation of D- and L-enantiomers |

Isotopic Labeling for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for tracing metabolic pathways, determining the mechanisms of chemical reactions, and in pharmacokinetic studies. This compound serves as a key starting material in the synthesis of complex, isotopically labeled molecules.

A significant example of this application is in the synthesis of deuterium-labeled Tadalafil (Cialis). Tadalafil is a pharmaceutical agent whose synthesis often involves a Pictet-Spengler reaction. Research has shown that deuterium-labeled analogues of Tadalafil can be efficiently synthesized starting from this compound. youtube.com In these syntheses, the stable isotopes (like deuterium (B1214612), ²H) are incorporated into the molecule, which can then be used in drug metabolism studies to track the fate of the drug in the body or to investigate kinetic isotope effects in its mechanism of action. The use of this compound as a precursor ensures the correct stereochemistry required for the final pharmaceutical product. youtube.com

Synthesis of Deuterium-Labeled Analogues for Tracer Studies

This compound serves as a crucial starting material in the synthesis of deuterium-labeled compounds, which are invaluable tools in mechanistic and biochemical research. These isotopically labeled analogues, particularly those of complex molecules, are utilized as tracers to elucidate metabolic pathways, reaction mechanisms, and pharmacokinetic profiles of drugs without altering their chemical properties.

A notable application of this compound is in the stereoselective synthesis of deuterium-labeled Tadalafil (Cialis) and its diastereomers. researchgate.netresearchgate.net These labeled compounds are essential for studies requiring sensitive and specific quantification, such as in metabolic fate and drug disposition analyses.

The synthesis of these deuterated analogues typically involves a multi-step process, with the key strategic step being the Pictet-Spengler reaction. researchgate.netnih.gov In this reaction, this compound is condensed with an appropriate aldehyde to form the core tetracyclic structure of the target molecule. To introduce the deuterium labels, deuterated reagents are incorporated at specific stages of the synthesis.

For instance, in the synthesis of deuterated Tadalafil, specifically 3,3,12a-d3-Cialis and its 12a-epimer, this compound is utilized as the chiral precursor. researchgate.netresearchgate.net While the precise, detailed experimental procedures for the deuteration steps are not extensively documented in readily available literature, the general strategy involves the use of deuterium sources to label specific positions of the molecule. Another approach involves the use of a deuterated aldehyde, such as deuterated piperonal (B3395001), in the initial Pictet-Spengler reaction to introduce the isotopic label into the final molecule. researchgate.net

The research findings highlight the efficient and stereoselective nature of the synthesis, allowing for the preparation of specific isotopomers. The choice of solvent and reaction conditions in the Pictet-Spengler reaction has been shown to be critical in controlling the stereoselectivity of the cyclization, leading to the desired diastereomer in high purity. researchgate.netnih.gov For example, the use of nitromethane (B149229) or acetonitrile (B52724) as the solvent can achieve high stereoselectivity, with a cis/trans ratio of up to 99:1 for the initial cyclization product. researchgate.net

The availability of these deuterium-labeled standards is critical for quantitative bioanalytical studies using techniques like liquid chromatography-mass spectrometry (LC-MS), where they serve as internal standards to ensure accuracy and precision.

Below is a data table summarizing the reported synthesis of deuterium-labeled analogues from this compound.

| Starting Material | Key Reaction | Deuterated Reagent/Method | Deuterium-Labeled Product(s) | Application |

| This compound | Pictet-Spengler Reaction | Not explicitly detailed, but likely involves deuterated precursors or solvents. | 3,3,12a-d3-Cialis | Tracer Studies, Pharmacokinetic Analysis |

| This compound | Pictet-Spengler Reaction | Not explicitly detailed, but likely involves deuterated precursors or solvents. | 3,3,12a-d3-12a-epi-Cialis | Tracer Studies, Pharmacokinetic Analysis |

| This compound | Pictet-Spengler Reaction | Deuterated Piperonal | 6-d1-Tadalafil | Tracer Studies, Pharmacokinetic Analysis |

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of D-Tryptophan methyl ester hydrochloride, offering insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and assessing its purity. Both ¹H NMR and ¹³C NMR are routinely utilized.

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum of L-Tryptophan methyl ester hydrochloride in DMSO-d6, characteristic chemical shifts are observed for the different protons in the molecule. For instance, the indole (B1671886) ring protons appear in the aromatic region, while the protons of the amino acid backbone and the methyl ester group resonate at higher field strengths. Quantitative NMR (qNMR) can be employed for accurate purity determination by integrating the signals of the analyte against a certified internal standard. nih.govresearchgate.netnih.gov This method offers a high degree of accuracy and is traceable to the International System of Units (SI). nih.gov

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the presence of the indole ring, the α-carbon, the β-carbon, the carbonyl carbon of the ester, and the methyl carbon of the ester. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the proton and carbon signals, further aiding in the complete structural assignment.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Tryptophan Methyl Ester Hydrochloride

| Proton Assignment | Chemical Shift (ppm) in DMSO-d6 |

|---|---|

| Indole NH | ~11.2 |

| Aromatic CHs | ~7.0-7.5 |

| α-CH | ~4.2 |

| Methyl Ester OCH₃ | ~3.6 |

| β-CH₂ | ~3.3-3.4 |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing amino acid derivatives. nih.gov In the positive ion mode, this compound typically forms a protonated molecular ion [M+H]⁺. The accurate mass measurement of this ion by high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS): Fragmentation of the precursor ion in MS/MS experiments provides valuable structural information. nih.gov For tryptophan derivatives, characteristic fragmentation patterns are observed, often involving the loss of the side chain or other neutral losses. nih.govresearchgate.netresearchgate.net The fragmentation of tryptophan-derived metabolites can be induced by ESI and is influenced by the presence of functional groups. nih.govresearchgate.net For example, the presence of an α-carboxyl group tends to suppress fragmentation. nih.govresearchgate.net

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅ClN₂O₂ |

| Molecular Weight | 254.71 g/mol |

| [M+H]⁺ (calculated) | 219.1128 m/z |

| Common Fragmentation Pathways | Loss of the methyl ester group, cleavage of the amino acid side chain |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity and, critically, the enantiomeric excess of this compound, ensuring that the desired stereoisomer is present in high purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the optical purity of chiral compounds like this compound. google.comasianpubs.org The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times.

The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good separation. ankara.edu.tr Polysaccharide-based and cyclodextrin-based CSPs are commonly employed for the separation of amino acid enantiomers. hplc.eusigmaaldrich.com The mobile phase often consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. ankara.edu.trresearchgate.net The detection is typically carried out using a UV detector, as the indole ring of tryptophan is a strong chromophore.

Chiral chromatography is a specialized form of HPLC that is dedicated to the separation of enantiomers. Various types of chiral stationary phases are available, each with different selectivity for various classes of compounds. For amino acid derivatives, CSPs based on Pirkle-type, ligand exchange, and host-guest interactions are also effective. scas.co.jp The development of a robust chiral HPLC method is crucial for quality control in both research and industrial settings to ensure the enantiomeric purity of this compound. nih.govphenomenex.com The resolution between the peaks of the D- and L-enantiomers is a key parameter in evaluating the effectiveness of the separation. nih.gov

Interactive Data Table: Example of Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | e.g., Astec® CHIROBIOTIC® V, SUMICHIRAL OA series scas.co.jpsigmaaldrich.com |

| Mobile Phase | e.g., Methanol/Water mixture researchgate.net |

| Flow Rate | 1.0 mL/min daneshyari.com |

| Detection | UV at 220 nm and 280 nm daneshyari.com |

Crystallographic Analysis in Stereochemical Research

X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice.

This technique is invaluable for confirming the D-configuration of the chiral center at the α-carbon. The resulting crystal structure reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal. oup.com This information is crucial for understanding the solid-state properties of the compound and for computational modeling studies. nih.govresearchgate.net

Solubility Studies in Various Solvent Systems for Process Optimization

The optimization of chemical processes, particularly crystallization, reaction, and purification, is critically dependent on a thorough understanding of the solubility of the target compound in various solvent systems. For this compound, solubility data is a cornerstone for designing efficient, high-yield, and scalable manufacturing and laboratory procedures. Research into its solubility provides the fundamental thermodynamic properties necessary for solvent screening, determining optimal crystallization temperatures, and predicting yield.

Recent research has systematically investigated the solubility of Tryptophan methyl ester hydrochloride in a range of pure solvents, providing valuable data for process development. Although the studies were conducted on the L-enantiomer, the solubility of enantiomers in achiral solvents is identical. Therefore, these findings are directly applicable to this compound.

Detailed Research Findings

A comprehensive study measured the solubility of L-Tryptophan methyl ester hydrochloride in twelve common solvents at temperatures ranging from 283.2 K to 323.2 K using the static gravimetric method. The solvents investigated included alcohols (methanol, ethanol, n-propanol, isopropanol, n-butanol, isobutanol, sec-butanol), ketones (propanone, 2-butanone), an ester (ethyl acetate), a nitrile (acetonitrile), and water. acs.orgacs.org

The results consistently demonstrated that the solubility of the compound increases with a rise in temperature across all tested solvent systems. This positive temperature coefficient is a crucial piece of information for developing cooling crystallization processes, a common industrial purification method.

At a standard temperature of 298.2 K (25°C), the mole fraction solubility of L-Tryptophan methyl ester hydrochloride exhibited a wide variation across the different solvents. The order of solubility was determined to be: methanol > water > ethanol > n-propanol > n-butanol > isobutanol > sec-butanol > isopropanol > propanone > 2-butanone > ethyl acetate (B1210297) > acetonitrile (B52724). acs.org Methanol was identified as the solvent with the highest solvating power for this compound, while acetonitrile showed the lowest. acs.orgacs.org

The significant differences in solubility are influenced by factors such as solvent polarity, hydrogen bonding capabilities, and the cohesive energy density of the solvents. acs.org For instance, the high solubility in methanol and water can be attributed to their ability to form strong hydrogen bonds with the amino, ester, and hydrochloride moieties of the solute.

The implications of these findings for process optimization are substantial. For example, in a Pictet-Spengler reaction involving this compound, the choice of solvent can dramatically affect the stereoselectivity of the product. This has been attributed to the differential solubility of the cis and trans product isomers in the reaction solvent, with nitromethane (B149229) and acetonitrile providing the best stereoselectivity. chemicalbook.com

For purification via crystallization, an ideal solvent system would be one in which the compound has high solubility at an elevated temperature and low solubility at a reduced temperature. Based on the available data, methanol could be a suitable solvent for dissolving this compound, while a less polar solvent like ethyl acetate or acetonitrile could be used as an anti-solvent to induce precipitation and improve recovery yields.

Interactive Data Tables

The following tables present the mole fraction solubility (x) of L-Tryptophan methyl ester hydrochloride at different temperatures in the twelve studied solvents. This data is directly applicable to the D-enantiomer.

Solubility in Alcohols and Water

| Temperature (K) | Methanol (x) | Water (x) | Ethanol (x) | n-Propanol (x) | Isopropanol (x) | n-Butanol (x) | Isobutanol (x) | sec-Butanol (x) |

| 283.2 | 0.0253 | 0.0094 | 0.0055 | 0.0027 | 0.0011 | 0.0019 | 0.0012 | 0.0012 |

| 288.2 | 0.0289 | 0.0106 | 0.0063 | 0.0031 | 0.0013 | 0.0022 | 0.0014 | 0.0014 |

| 293.2 | 0.0328 | 0.0118 | 0.0072 | 0.0036 | 0.0015 | 0.0025 | 0.0016 | 0.0016 |

| 298.2 | 0.0334 | 0.0119 | 0.0074 | 0.0037 | 0.0016 | 0.0026 | 0.0017 | 0.0017 |

| 303.2 | 0.0375 | 0.0132 | 0.0083 | 0.0042 | 0.0018 | 0.0030 | 0.0019 | 0.0019 |

| 308.2 | 0.0421 | 0.0146 | 0.0093 | 0.0047 | 0.0021 | 0.0034 | 0.0022 | 0.0021 |

| 313.2 | 0.0472 | 0.0161 | 0.0104 | 0.0053 | 0.0024 | 0.0038 | 0.0025 | 0.0024 |

| 318.2 | 0.0528 | 0.0178 | 0.0116 | 0.0060 | 0.0027 | 0.0043 | 0.0028 | 0.0027 |

| 323.2 | 0.0590 | 0.0196 | 0.0129 | 0.0067 | 0.0030 | 0.0048 | 0.0031 | 0.0030 |

Solubility in Ketones, Ester, and Nitrile

| Temperature (K) | Propanone (x) | 2-Butanone (x) | Ethyl Acetate (x) | Acetonitrile (x) |

| 283.2 | 0.00045 | 0.00030 | 0.00005 | 0.00005 |

| 288.2 | 0.00052 | 0.00035 | 0.00006 | 0.00006 |

| 293.2 | 0.00059 | 0.00039 | 0.00007 | 0.00006 |

| 298.2 | 0.00061 | 0.00040 | 0.00007 | 0.00007 |

| 303.2 | 0.00070 | 0.00046 | 0.00008 | 0.00007 |

| 308.2 | 0.00080 | 0.00053 | 0.00009 | 0.00008 |

| 313.2 | 0.00091 | 0.00060 | 0.00010 | 0.00009 |

| 318.2 | 0.00104 | 0.00068 | 0.00011 | 0.00010 |

| 323.2 | 0.00118 | 0.00077 | 0.00013 | 0.00011 |

Future Directions and Emerging Research Avenues for D Tryptophan Methyl Ester Hydrochloride

The utility of D-Tryptophan methyl ester hydrochloride as a chiral building block and intermediate in organic synthesis is well-established. chemicalbook.comchembk.comfishersci.comscbt.com Current research is now paving the way for more sophisticated and sustainable applications of this compound. The future of this compound is being shaped by advancements in derivatization chemistry, green synthesis protocols, complex biological probe development, and computational modeling. These emerging avenues promise to expand its role in pharmaceuticals, materials science, and chemical biology.

Q & A

Basic Research Questions

Q. What methods are recommended for determining the enantiomeric purity of D-tryptophan methyl ester hydrochloride?

- Methodological Answer : High-performance liquid chromatography (HPLC) using chiral stationary phases, such as the EnantioPak Y5 column, is effective. A mobile phase of hexane:ethanol (85:15) with 0.1% trifluoroacetic acid enables baseline separation of D- and L-isomers. Detection at 280 nm provides sensitivity for quantifying trace L-isomer contamination (<0.1%) . Calibration curves with spiked standards ensure accuracy.

Q. How should researchers handle solubility challenges for this compound in experimental settings?

- Methodological Answer : The compound is soluble in water (150 mg/mL), methanol (50 mg/mL), and DMSO. For hydrophobic reaction systems, pre-dissolve in a minimal volume of polar solvent before adding to the reaction mixture. Note that solubility decreases significantly in nonpolar solvents (e.g., hexane), requiring pH adjustments or co-solvents .

Q. What are the critical storage conditions to maintain stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Desiccate to prevent hygroscopic degradation, as moisture accelerates hydrolysis of the ester group. Long-term storage (>6 months) requires argon or nitrogen purging to inhibit oxidative side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points (e.g., 205°C vs. 216–218°C)?

- Methodological Answer : Discrepancies arise from differences in purity assessment methods (e.g., HPLC vs. TLC) and crystallization conditions. Reproduce synthesis protocols from literature (e.g., thionyl chloride-mediated esterification of D-tryptophan in methanol ), and characterize purity via orthogonal methods (HPLC, NMR, elemental analysis). Thermogravimetric analysis (TGA) under inert gas can distinguish melting from decomposition events .

Q. What strategies optimize the yield of this compound during synthesis?

- Methodological Answer : Use a 2:1 molar ratio of thionyl chloride to D-tryptophan in anhydrous methanol at 0°C, followed by gradual warming to room temperature. Quench excess thionyl chloride with dry sodium bicarbonate to minimize side products. Crystallize the product from methanol-diethyl ether (1:3) for >95% recovery . Monitor reaction progress via FTIR (disappearance of carboxylic acid C=O stretch at 1700 cm⁻¹) .

Q. How can researchers mitigate racemization risks during downstream derivatization?

- Methodological Answer : Avoid prolonged heating (>50°C) and strongly basic conditions (pH >9). For amide coupling, use coupling agents like HATU/HOAt in DMF at 0–5°C. Monitor optical rotation ([α]D²⁰ = −18° to −19° in MeOH) to detect racemization . Chiral HPLC validation post-reaction is critical for sensitive applications (e.g., peptide synthesis).

Methodological Challenges

Q. What analytical pitfalls occur when quantifying trace impurities in this compound?

- Methodological Answer : L-isomer contamination (<0.5%) requires chiral columns with high selectivity (e.g., Daicel CHIRALPAK IG-U). Avoid UV detection below 250 nm due to matrix interference. For mass spectrometry, use ESI+ mode with m/z 255.1 (M+H) and confirm fragments (e.g., m/z 130 for indole moiety) .

Q. How does the compound’s stereochemistry influence its role in drug discovery?

- Methodological Answer : The D-configuration is critical for binding to chiral targets, such as GPX4 in ferroptosis inhibitors. In a recent study, this compound served as a key intermediate for synthesizing RSL3-based degraders, where stereochemistry dictated proteasomal targeting efficiency .

Data Interpretation

Q. How should researchers validate conflicting bioactivity results in cell-based assays?

- Methodological Answer : Control for batch-to-batch variability in compound purity (e.g., residual solvents, L-isomer levels). Use orthogonal assays (e.g., Western blot for GPX4 degradation alongside cell viability assays). Compare results with enantiomeric controls (L-tryptophan derivatives) to isolate stereospecific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.